molecular formula C18H24F2N4O3S B14929985 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine

Cat. No.: B14929985
M. Wt: 414.5 g/mol
InChI Key: OIUFXPUOIHRFNP-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, a sulfonyl group, and a piperazine ring substituted with an ethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and ethoxybenzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.

    Reduction: Reduced forms of the sulfonyl group or other functional groups.

    Substitution: Substituted derivatives at the sulfonyl or ethoxybenzyl positions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of both the sulfonyl and ethoxybenzyl groups in the same molecule provides unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H24F2N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H24F2N4O3S/c1-3-27-16-6-4-15(5-7-16)12-22-8-10-23(11-9-22)28(25,26)17-13-24(18(19)20)21-14(17)2/h4-7,13,18H,3,8-12H2,1-2H3

InChI Key

OIUFXPUOIHRFNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C(F)F

Origin of Product

United States

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